4-Bromo-8-chloroquinoline
Overview
Description
4-Bromo-8-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN . It has an average mass of 242.500 Da and a monoisotopic mass of 240.929382 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with bromine and chlorine substituents. The exact positions of these substituents can vary, but in this case, they are at the 4 and 8 positions of the quinoline ring system .Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm³, a boiling point of 331.3±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 54.8±0.3 cm³, a polar surface area of 13 Ų, and a molar volume of 144.9±3.0 cm³ .Scientific Research Applications
Synthesis and Chemical Properties
- Knorr Synthesis of Quinoline Derivatives : Research on the synthesis of quinolines, including those similar to 4-Bromo-8-chloroquinoline, used condensation between β-keto esters and bromoaniline, followed by cyclization. The study optimized conditions for synthesizing quinolin-2(1H)-one derivatives, highlighting the importance of controlling reaction pathways and steric effects (Wlodarczyk et al., 2011).
Biological Activities and Applications
Chloroquine Derivatives in Disease Management : Research on chloroquine (CQ) derivatives, which are structurally related to this compound, shows their potential in managing various infectious and noninfectious diseases. This includes exploring chloroquine's biochemical properties for repurposing in cancer therapy and other diseases (Njaria et al., 2015).
Anticancer Potential of Quinoline Derivatives : A study on the synthesis of 4-amino-substituted quinoline derivatives and their platinum(II) complexes showed significant antituberculosis and antileishmanial activities. This suggests the potential of this compound related compounds in developing new treatments for these diseases (Carmo et al., 2011).
Material Science and Engineering Applications
Corrosion Inhibition Efficiency : Chloroquine derivatives, including structures related to this compound, have been studied for their potential as corrosion inhibitors. Their electronic structures and quantum parameters correlate with inhibition efficiency, suggesting applications in material protection and engineering (Ogunyemi et al., 2020).
Optoelectronic Properties : Studies on hydroquinoline derivatives, which share structural similarities with this compound, have explored their optoelectronic and charge transport properties. This research is significant for developing multifunctional materials in the field of material science (Irfan et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-8-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHOUYADRURUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589202 | |
Record name | 4-Bromo-8-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-40-6 | |
Record name | 4-Bromo-8-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 927800-40-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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